N-Acetyltyrosine

説明

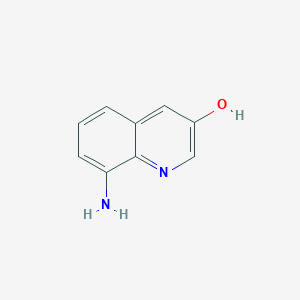

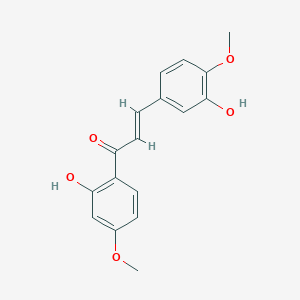

N-Acetyl-L-tyrosine, also referred to as N-acetyltyrosine, is an amino acid and an N-acetyl derivative of tyrosine . It is used for parenteral nutrition and as a dietary supplement . Tyrosine is a non-essential amino acid with a polar side group .

Molecular Structure Analysis

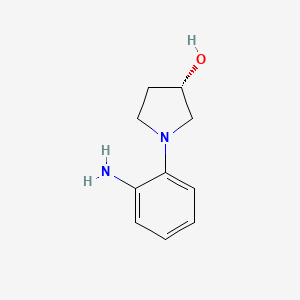

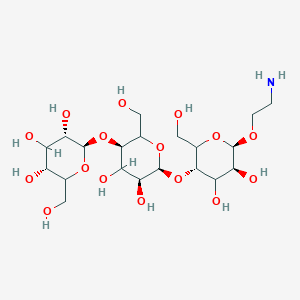

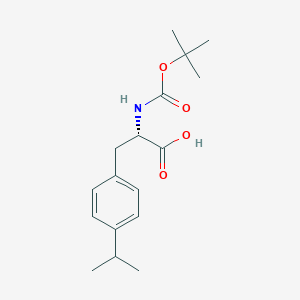

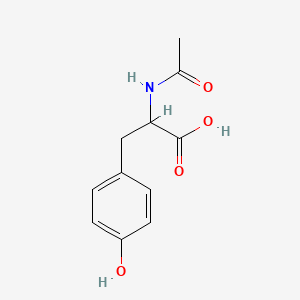

The molecular formula of N-Acetyltyrosine is C11H13NO4 . It has a molar mass of 223.228 g/mol . The structure includes an acetyl group (CH3CO) attached to the amino group of the tyrosine molecule .Chemical Reactions Analysis

N-acetyltyrosine is used as a high solubility precursor to Tyrosine due to Tyrosine’s poor solubility . It is deacetylated to form Tyrosine .Physical And Chemical Properties Analysis

N-Acetyltyrosine is a white crystalline powder . It has a specific rotation of +46.5° to +49.0° . The pH value ranges from 2 to 3 . The bulk density is approximately 0.55g/ml and the tapped density is around 0.89g/ml . It has a loss on drying of a maximum of 0.5% and a residue on ignition of a maximum of 0.1% .科学的研究の応用

Precursor to Tyrosine

N-Acetyltyrosine is used as a high solubility precursor to Tyrosine . Due to Tyrosine’s poor solubility, N-acetyltyrosine is deacetylated to form Tyrosine .

Parenteral Nutrition

N-acetyltyrosine, also referred to as N-acetyl-L-tyrosine, is used in place of as a tyrosine precursor . It is administered as parenteral nutrition or intravenous infusion due to its enhanced solubility compared to tyrosine .

Potential Inhibitor of SARS-CoV-2 Proteases

Tyrosine-containing pharmaceuticals’ potential to inhibit SARS CoV-2 3-chymotrypsin-like proteases (3CL pro) and nonstructural protein 16 (NSP16) has been explored using docking studies, molecular dynamics simulations, and density functional theory . N-acetyl tyrosine showed excellent contact with the active site pockets of 3CLpro and NSP16 .

Mitohormesis Triggering Factor

Under stress conditions, mitochondria release low levels of reactive oxygen species (ROS), which triggers a cytoprotective response, called “mitohormesis” . N-acetyl-L-tyrosine (NAT) functions as a plausible intrinsic factor responsible for these tasks in stressed animals .

Stress Tolerance

N-acetyl-L-tyrosine is present in the blood or hemolymph of healthy animals, and its concentrations increase in response to heat stress . Pretreatment with NAT significantly increases the stress tolerance of tested insects and mice .

Antioxidant Enzyme Activation

N-acetyl-L-tyrosine-dependent FoxO activation increases in the gene expression of antioxidant enzymes . This suggests that N-acetyl-L-tyrosine could play a role in the body’s antioxidant defense system.

作用機序

Target of Action

N-Acetyltyrosine, also known as 2-acetamido-3-(4-hydroxyphenyl)propanoic acid, primarily targets the brain’s neurotransmitters . Specifically, it is a precursor to dopamine , a key neurotransmitter involved in mood regulation, motivation, attention, and motor control .

Mode of Action

N-Acetyltyrosine is used as a high solubility precursor to Tyrosine due to Tyrosine’s poor solubility . It is deacetylated to form Tyrosine . The brain utilizes the enzyme tyrosine hydroxylase for the conversion of L-Tyrosine to L-DOPA . The decarboxylation process of L-DOPA leads to the synthesis of the neurotransmitter dopamine .

Biochemical Pathways

N-Acetyltyrosine plays a crucial role in the synthesis of catecholamines, which include dopamine, norepinephrine, and epinephrine . These neurotransmitters play central roles in mental health, cognition, behavior, and stress response . The body needs a steady supply of tyrosine to maintain their production and keep physical and cognitive performance at peak levels .

Pharmacokinetics

N-Acetyltyrosine is administered as parenteral nutrition or intravenous infusion due to its enhanced solubility compared to tyrosine . This increased solubility and bioavailability suggest that N-Acetyltyrosine can more effectively cross the blood-brain barrier, a vital factor for influencing brain function .

Result of Action

The primary result of N-Acetyltyrosine’s action is the increased production of dopamine, a neurotransmitter that plays a key role in mood regulation, motivation, attention, and motor control . This can lead to improved cognitive function, particularly under conditions of stress .

Action Environment

The action of N-Acetyltyrosine can be influenced by various environmental factors. For instance, stress conditions can increase the metabolic requirements for protein, leading to an increased need for N-Acetyltyrosine . Additionally, the efficacy of N-Acetyltyrosine can be affected by the individual’s nutritional status, as it is typically administered as a source of nutritional support where oral nutrition is inadequate or cannot be tolerated .

特性

IUPAC Name |

2-acetamido-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHKINHBCWCHCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859468 | |

| Record name | N-Acetyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyltyrosine | |

CAS RN |

2901-77-1, 537-55-3 | |

| Record name | N-Acetyl-DL-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2901-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-L-tyrosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of N-Acetyltyrosine?

A1: The molecular formula of N-Acetyltyrosine is C11H13NO4, and its molecular weight is 223.23 g/mol. []

Q2: How can N-Acetyltyrosine be characterized spectroscopically?

A2: Several spectroscopic techniques can be employed:

- Ultraviolet (UV) Spectroscopy: This method is particularly useful for studying the aromatic ring of N-Acetyltyrosine, revealing information about its electronic structure and interactions with other molecules. [, , , , ]

- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in N-Acetyltyrosine, such as the amide carbonyl and the phenolic hydroxyl group. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers detailed structural information. 1H, 13C, and 15N NMR have been used to study N-Acetyltyrosine and its interactions with enzymes. [, , , , , , ]

Q3: What is the role of the phenolic hydroxyl group in N-Acetyltyrosine's reactivity?

A3: The phenolic hydroxyl group is crucial for N-Acetyltyrosine's reactivity. It can participate in hydrogen bonding, undergo oxidation by enzymes like peroxidase, and form covalent bonds with reactive species. [, , , ]

Q4: How does N-Acetyltyrosine interact with the enzyme chymotrypsin?

A4: N-Acetyltyrosine acts as a substrate for chymotrypsin. Studies using 13C NMR have shown that the binding of N-Acetyltyrosine to chymotrypsin does not induce significant strain on the substrate molecule, suggesting a good fit within the enzyme's active site. []

Q5: Can N-Acetyltyrosine be utilized as a tyrosine source in humans, particularly in cases of renal failure?

A5: Research suggests that N-Acetyltyrosine is not efficiently hydrolyzed in humans and is largely excreted unchanged, making it a less effective tyrosine source compared to dipeptides like alanyltyrosine. This holds true even in patients with renal failure. []

Q6: What is the role of N-Acetyltyrosine in studies on ovoperoxidase and zona pellucida hardening?

A6: N-Acetyltyrosine, along with other tyrosine analogs, has been instrumental in demonstrating the role of ovoperoxidase in zona pellucida hardening. Its ability to inhibit hardening highlights the importance of free hydroxyl and ortho positions on the tyrosine ring for the crosslinking process catalyzed by the enzyme. []

Q7: How does N-Acetyltyrosine interact with Chlorine Dioxide (ClO2)?

A7: N-Acetyltyrosine reacts with ClO2 in a pH-dependent manner. The reaction rate increases significantly with increasing pH. The reaction primarily involves the phenoxide form of N-Acetyltyrosine and leads to the formation of N-acetyldopaquinone as the initial product. []

Q8: How is N-Acetyltyrosine metabolized in neonatal piglets?

A8: Studies in neonatal piglets have shown that N-Acetyltyrosine exhibits low bioavailability, with a high percentage being excreted in urine. Its use as a tyrosine precursor in total parenteral nutrition resulted in lower nitrogen balance and utilization compared to phenylalanine or glycyltyrosine. []

Q9: What insights have metabolomic studies provided regarding N-Acetyltyrosine in childhood atopic diseases?

A9: Several metabolomics studies have shown alterations in N-Acetyltyrosine levels in children with atopic diseases like asthma. This suggests potential disruptions in tyrosine metabolism pathways associated with these conditions, warranting further investigation into its role as a potential biomarker. []

Q10: How does N-Acetyltyrosine participate in photoinduced electron transfer reactions with ruthenium complexes?

A10: N-Acetyltyrosine can act as an electron donor in photoinduced electron transfer reactions with certain ruthenium complexes, particularly those containing the ligand 1,4,5,8-tetraazaphenanthrene (TAP). These reactions are pH-dependent and have been studied using techniques like photo-CIDNP. [, , ]

Q11: What is the role of N-Acetyltyrosine in studying the ultrafast fluorescence quenching of Atto655?

A11: N-Acetyltyrosine is a valuable probe for investigating the ultrafast fluorescence quenching dynamics of Atto655. It was found that the quenching mechanism involves a proton-coupled electron transfer process, as evidenced by the pH dependence of the quenching kinetics. []

Q12: How can N-Acetyltyrosine be used as a model compound in second-derivative ultraviolet spectroscopy?

A12: N-Acetyltyrosine ethyl ester in 55% methanol serves as a model compound for tyrosine in second-derivative UV spectroscopy. This method allows for the accurate quantitation of tyrosine in proteins, even in the presence of other aromatic amino acids. []

Q13: What are the advantages of using platinum-catalyzed hydrogen-deuterium exchange for labeling N-Acetyltyrosine?

A13: Platinum-catalyzed hydrogen-deuterium exchange provides a specific and efficient method for labeling the aromatic ring and benzylic protons of N-Acetyltyrosine. This technique is valuable for preparing deuterium-labeled peptides for NMR studies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。